molecular formula C23H18O B14402408 Naphthalen-2-yl(diphenyl)methanol CAS No. 85328-29-6

Naphthalen-2-yl(diphenyl)methanol

Katalognummer: B14402408
CAS-Nummer: 85328-29-6
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: DPNBDPGFMYWZJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalen-2-yl(diphenyl)methanol is an organic compound that features a naphthalene ring bonded to a diphenylmethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl(diphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of naphthalene with diphenylmethanol in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalen-2-yl(diphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Wissenschaftliche Forschungsanwendungen

Naphthalen-2-yl(diphenyl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of Naphthalen-2-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its activity in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naphthalen-2-yl(diphenyl)methanol is unique due to its combination of a naphthalene ring and diphenylmethanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

85328-29-6

Molekularformel

C23H18O

Molekulargewicht

310.4 g/mol

IUPAC-Name

naphthalen-2-yl(diphenyl)methanol

InChI

InChI=1S/C23H18O/c24-23(20-11-3-1-4-12-20,21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17,24H

InChI-Schlüssel

DPNBDPGFMYWZJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.